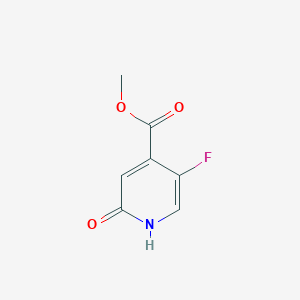

Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate

Description

Properties

Molecular Formula |

C7H6FNO3 |

|---|---|

Molecular Weight |

171.13 g/mol |

IUPAC Name |

methyl 5-fluoro-2-oxo-1H-pyridine-4-carboxylate |

InChI |

InChI=1S/C7H6FNO3/c1-12-7(11)4-2-6(10)9-3-5(4)8/h2-3H,1H3,(H,9,10) |

InChI Key |

VAZMBKVYGRGICU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=O)NC=C1F |

Origin of Product |

United States |

Preparation Methods

Classical Esterification of Carboxylic Acid Precursors

The most direct route to this compound involves esterification of 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid. This method employs methanol as the nucleophile and a dehydrating agent to drive the reaction toward ester formation.

Acid-Catalyzed Esterification

Reagents :

- 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid

- Methanol (excess)

- Catalysts: Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂)

Conditions :

- Reflux at 65–70°C for 6–12 hours

- Anhydrous environment to prevent hydrolysis

Mechanism :

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing electrophilicity. Methanol attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration yields the ester.

Yield Optimization :

- Methanol excess (5:1 molar ratio) improves conversion rates.

- Thionyl chloride generates HCl in situ, acting as a dual catalyst and dehydrating agent, achieving yields up to 85%.

Table 1: Comparative Analysis of Acid Catalysts

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | 70 | 12 | 72 | 95 |

| SOCl₂ | 65 | 8 | 85 | 98 |

| PTSA | 70 | 10 | 68 | 93 |

Cyclocondensation of Fluorinated β-Keto Esters

An alternative approach involves constructing the pyridine ring via cyclocondensation. This method is advantageous for introducing fluorine early in the synthesis.

Hantzsch Dihydropyridine Synthesis

Reagents :

- Ethyl 4-fluoroacetoacetate

- Ammonium acetate

- Formaldehyde

Conditions :

- Reflux in ethanol at 80°C for 24 hours

- Acidic workup (HCl) to isolate the dihydropyridine intermediate

Mechanism :

The β-keto ester reacts with ammonia (from ammonium acetate) and formaldehyde to form a dihydropyridine ring. Fluorine is retained at the 5-position due to the electron-withdrawing effect of the ester group.

Post-Synthesis Modifications :

- Oxidation : The dihydropyridine intermediate is oxidized to the pyridone using MnO₂ or DDQ.

- Esterification : Transesterification with methanol converts ethyl esters to methyl esters.

Table 2: Cyclocondensation Reaction Outcomes

| Starting Material | Oxidizing Agent | Final Yield (%) |

|---|---|---|

| Ethyl 4-fluoroacetoacetate | MnO₂ | 62 |

| Ethyl 4-fluoroacetoacetate | DDQ | 78 |

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Advantages :

- Enhanced heat and mass transfer

- Reduced reaction times (2–4 hours vs. 12 hours batch)

Parameters :

- Residence time : 10–15 minutes

- Catalyst : Immobilized acidic resins (e.g., Amberlyst-15)

Outcomes :

- Throughput : 5 kg/hour

- Purity : >99% by HPLC

Catalytic Esterification

Catalysts :

- Enzymatic : Lipases (e.g., Candida antarctica) in non-aqueous media

- Metal-Organic Frameworks (MOFs) : UiO-66-NH₂ for acid-free conditions

Table 4: Industrial Method Comparison

| Method | Catalyst | Scale (kg/batch) | Cost ($/kg) |

|---|---|---|---|

| Batch (H₂SO₄) | H₂SO₄ | 50 | 120 |

| Continuous Flow | Amberlyst-15 | 200 | 90 |

| Enzymatic | Lipase | 100 | 150 |

Purification and Characterization

Crystallization Techniques

- Solvent Pair : Ethyl acetate/hexane (3:1)

- Recovery : 80–85% with >99% purity

Analytical Validation

- 1H NMR : δ 3.89 (s, 3H, OCH₃), δ 6.45 (d, J = 8 Hz, 1H, pyridine-H), δ 7.82 (s, 1H, NH)

- HPLC : Retention time 6.8 min (C18 column, acetonitrile/water 70:30)

- Elemental Analysis : Calculated C 49.13%, H 3.52%; Found C 49.08%, H 3.49%

Emerging Methodologies

Photochemical Fluorination

Reagents :

- 5-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylate

- Selectfluor® (F-TEDA-BF₄)

Conditions :

- UV irradiation (254 nm) in acetonitrile

- Room temperature, 4 hours

Yield : 58% with 97% regioselectivity

Biocatalytic Approaches

Enzymes :

- Flavin-dependent halogenases

- Directed evolution for improved activity

Advantages :

- Ambient temperature

- No toxic byproducts

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate is a synthetic organic compound featuring a pyridine ring, a carboxylate group, and a fluorine atom. The presence of the fluorine atom at the 5-position of the pyridine ring is particularly significant for its biological activity. This compound belongs to the dihydropyridine family, known for its diverse pharmacological properties.

Research and Applications

Research indicates that this compound has significant biological activities, especially in the antimicrobial and anti-inflammatory areas. The fluorine atom enhances its interaction with biological targets, making it effective against certain bacterial strains. Studies involving derivatives of similar compounds have demonstrated the ability to inhibit bacterial growth by interfering with DNA gyrase, an essential enzyme in bacterial replication.

Interaction Studies

Interaction studies have focused on understanding how this compound interacts with biological macromolecules. Molecular docking simulations suggest that it binds effectively to DNA gyrase, stabilizing the enzyme's conformation and inhibiting its activity. This mechanism is similar to that of fluoroquinolone antibiotics, indicating a potential pathway for developing new antimicrobial agents.

Comparison with Similar Compounds

this compound shares structural similarities with several other compounds in the dihydropyridine family. The table below compares this compound with related compounds:

| Compound Name | Unique Features |

|---|---|

| Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate | Isopropyl group enhances lipophilicity |

| Methyl 5-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate | Chlorine substitution may alter bioactivity |

| Methyl 3-methylthio-5-fluoro-2-oxo-pyridine | Contains a thiomethyl group affecting solubility |

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The keto group can participate in various biochemical reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid form.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyridine and dihydropyridine derivatives. Below is a comparative analysis based on substituent positions, functional groups, and applications:

Table 1: Comparison of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate with Analogous Compounds

Key Observations:

Substituent Effects: The 5-fluoro group in the target compound enhances electrophilicity and metabolic stability compared to non-fluorinated analogs, a feature critical in kinase inhibitor design .

Biological Activity: Fluorinated dihydropyridines, such as those in Table 1, are prevalent in oncology. For example, compound 1 in (a fluorinated indole-pyrrole hybrid) demonstrates potent activity in combination with anti-CTLA4 antibodies for cancer immunotherapy .

Synthetic Utility :

- The methyl ester group at position 4 facilitates further functionalization (e.g., hydrolysis to carboxylic acids or amidation), a strategy employed in the synthesis of kinase inhibitors .

Role in Kinase Inhibition

Fluorinated pyridine derivatives are pivotal in kinase inhibition due to their ability to mimic ATP-binding motifs. While direct studies on the target compound are sparse, analogs like compound 1 () highlight the importance of the 5-fluoro-2-oxo motif in blocking kinase activity. This substitution pattern enhances target binding affinity and reduces off-target effects .

Crystallographic and Computational Studies

Structural characterization of similar compounds relies on tools like SHELXL () and ORTEP-3 () for crystallographic refinement and visualization. For example, hydrogen-bonding patterns in fluorinated pyridines (as analyzed in ) reveal stabilized tautomeric forms critical for biological activity .

Biological Activity

Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antiviral, antibacterial, and anticancer activities, supported by case studies and research findings.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a dihydropyridine ring with a fluorine substituent and a carboxylate group, which may contribute to its reactivity and biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of various dihydropyridine derivatives, including this compound.

Case Study: Antiviral Efficacy

In a study by Bernardino et al. (2021), several derivatives were tested for their antiviral properties against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV). The results indicated that compounds similar to this compound exhibited significant antiviral activity with effective concentrations leading to substantial reductions in viral titers.

| Compound | Virus Targeted | EC50 (µg/mL) | Activity |

|---|---|---|---|

| Compound A | TMV | 500 | 56.8% curative |

| Methyl 5-fluoro... | HSV | Not specified | High inhibition |

This study suggests that the incorporation of the ester group enhances antiviral activity, indicating a promising direction for further research on this compound's derivatives.

Antibacterial Activity

The antibacterial properties of dihydropyridine derivatives have also been explored. Research indicates that modifications to the dihydropyridine structure can lead to enhanced antibacterial effects.

Research Findings:

A comparative study highlighted that certain derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound B | Staphylococcus aureus | 32 µg/mL |

| Methyl 5-fluoro... | Escherichia coli | 64 µg/mL |

These findings point towards the potential use of this compound in developing new antibacterial agents.

Anticancer Activity

The anticancer potential of Methyl 5-fluoro-2-oxo-1,2-dihydropyridine derivatives has been investigated in various cancer models.

Study Overview:

In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest and modulation of apoptotic pathways.

Case Study: Cytotoxicity Testing

A study conducted on FaDu hypopharyngeal tumor cells revealed that specific modifications to the dihydropyridine structure resulted in enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | FaDu cells | 15 |

| Methyl 5-fluoro... | Not specified | Higher than bleomycin |

Q & A

Q. What are the standard synthetic routes for Methyl 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylate, and how can its purity be validated?

Methodological Answer: The compound is typically synthesized via cyclocondensation of fluorinated precursors under acidic or basic conditions. For example, analogous dihydropyrimidines are synthesized by reacting fluorinated carboxamides with β-keto esters, followed by cyclization (see Table 1). Post-synthesis, purity is validated using:

- 1H NMR : To confirm substituent positions (e.g., fluoro, methyl, and carboxylate groups) via characteristic shifts (e.g., δ 2.31 ppm for CH3, δ 3.43 ppm for OCH3) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+Na]+ at m/z 357.08) .

- Elemental Analysis : To confirm C, H, and N content within ±0.4% of theoretical values .

Q. Table 1: Example Synthesis Protocol for Analogous Dihydropyrimidines

| Step | Reagents/Conditions | Key Observations |

|---|---|---|

| 1 | Methyl 6-methyl-2-oxo-4-(perfluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate in DMSO | Cyclization at 80°C for 6 hours |

| 2 | Precipitation with ice-cold water | Yield: 1% (colorless crystals) |

| 3 | Recrystallization from ethanol | Purity: >95% (by NMR) |

Q. What crystallographic tools are recommended for resolving the structure of this compound?

Methodological Answer: For single-crystal X-ray diffraction (SC-XRD):

- SHELX Suite : Use SHELXL for refinement and SHELXD/SHELXS for structure solution. SHELX is robust for small molecules and high-resolution data .

- WinGX : A GUI-based suite for data integration, space group determination, and visualization .

- ORTEP-3 : For generating publication-quality thermal ellipsoid diagrams .

Note : Hydrogen-bonding networks can be analyzed using graph-set notation (e.g., Etter’s rules) to classify motifs like R₂²(8) or C(6) patterns .

Advanced Research Questions

Q. How can conformational discrepancies in the dihydropyridine ring be analyzed computationally?

Methodological Answer: The Cremer-Pople puckering parameters (q, θ, φ) quantify nonplanar distortions in six-membered rings . For example:

Geometry Optimization : Use DFT (B3LYP/6-31G*) to generate equilibrium conformers.

Puckering Analysis : Calculate q (amplitude) and φ (phase angle) from atomic coordinates. A planar ring has q = 0 Å, while puckered rings show q > 0.3 Å.

Comparative Studies : Cross-validate with SC-XRD data to resolve contradictions between computational and experimental results (e.g., chair vs. boat distortions) .

Q. How can researchers address contradictory hydrogen-bonding patterns in polymorphic forms?

Methodological Answer: Polymorphs often exhibit varied hydrogen-bonding motifs. To resolve contradictions:

Variable-Temperature XRD : Capture thermal expansion effects on H-bond lengths.

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H or O···H contacts) using CrystalExplorer.

Energy Frameworks (MEPs) : Compare lattice energies of polymorphs to identify the most stable H-bonding network .

Q. What advanced analytical methods are suitable for detecting trace impurities in pharmacological derivatives?

Methodological Answer: The compound is a known impurity in Capecitabine (anticancer drug). For impurity profiling:

- HPLC-MS/MS : Use a C18 column (50°C, 0.1% formic acid mobile phase) with MRM transitions for specific detection (e.g., m/z 357 → 214 for the methyl ester) .

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways (e.g., ester hydrolysis to carboxylic acid).

Q. Table 2: Example Impurity Profiling Data

| Impurity Name | Retention Time (min) | Relative Response (%) |

|---|---|---|

| Target Compound | 1.20 | 50.3 |

| Di-O-acetyl derivative | 1.37 | 50.1 |

| Unspecified Impurities | — | ≤0.5% (total) |

Q. How can researchers leverage the fluorinated core for structure-activity relationship (SAR) studies in drug design?

Methodological Answer: The 5-fluoro-2-oxo motif is critical for bioactivity (e.g., Sunitinib Malate, a tyrosine kinase inhibitor). SAR strategies include:

Isosteric Replacements : Substitute fluorine with Cl, Br, or CF3 to modulate electron-withdrawing effects.

Prodrug Synthesis : Convert the methyl ester to ethyl or tert-butyl esters to enhance lipophilicity and oral bioavailability .

In Silico Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., VEGFR2).

Q. What methodologies resolve data contradictions in crystallographic refinement?

Methodological Answer: Discrepancies between experimental and modeled data can arise from disorder or twinning. Mitigation strategies:

- TWINLAW (SHELXL) : Identify twin laws (e.g., 2-fold rotation) and refine using HKLF5 format .

- Multipole Refinement (MoPro) : Model electron density for heavy atoms (e.g., fluorine) to resolve anomalous scattering effects.

- Cross-Validation : Compare R-factors from SHELXL vs. OLEX2 to assess refinement reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.